Lithium nitrite

描述

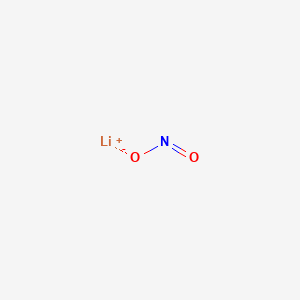

Lithium nitrite is the lithium salt of nitrous acid, with the chemical formula LiNO₂. This compound is hygroscopic and highly soluble in water. It appears as white, hygroscopic crystals and has a molar mass of 52.9465 g/mol. This compound is primarily used as a corrosion inhibitor in mortar and has applications in the production of explosives due to its ability to nitrosate ketones under specific conditions .

Synthetic Routes and Reaction Conditions:

- Lithium nitrate (LiNO₃) undergoes thermal decomposition above 500°C to yield this compound and oxygen:

Thermal Decomposition: 2LiNO3→2LiNO2+O2

this compound can also be prepared by reacting nitric oxide (NO) with lithium hydroxide (LiOH):Reaction with Nitric Oxide: 4NO+2LiOH→2LiNO2+N2O+H2O

6NO+4LiOH→4LiNO2+N2+2H2O

Industrial Production Methods:

Crystallization: this compound crystals can be obtained by reacting lithium sulfate and barium nitrite in an aqueous solution.

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions. For example, it can be oxidized to lithium nitrate.

Substitution Reactions: this compound can participate in substitution reactions, particularly in the nitrosation of ketones.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include oxygen and other strong oxidizers.

Reducing Agents: Reducing agents such as lithium hydroxide can be used in the preparation of this compound.

Major Products:

Oxidation: Lithium nitrate (LiNO₃) is a major product formed from the oxidation of this compound.

Reduction: Nitrous oxide (N₂O) and water (H₂O) are products formed during the reduction of this compound.

科学研究应用

Corrosion Inhibition in Construction

Overview:

Lithium nitrite is primarily utilized as a corrosion inhibitor in reinforced concrete structures. Its effectiveness in mitigating corrosion caused by chloride ions makes it invaluable in construction, especially in environments prone to corrosion.

Mechanism of Action:

The anti-corrosive properties of this compound stem from its ability to form a passive film on the surface of steel rebar. When nitrite ions (NO₂⁻) react with ferrous ions (Fe²⁺), they inhibit the movement of these ions, leading to the deposition of iron oxide (Fe₂O₃) on the metal surface, thereby preventing further corrosion .

Case Studies:

- A study conducted in Korea evaluated the effectiveness of this compound as a corrosion inhibitor in mortar containing chlorides. The optimal dosage was found to be a molar ratio of 0.6 for nitrite to chloride ions, demonstrating significant corrosion resistance .

- Another research highlighted the performance of this compound-based gel as a coating material for rebar. This gel effectively delayed the corrosion rate in concrete with partial short cover depth under chloride exposure, showcasing its practical application in real-world scenarios .

Use in Antifreeze and Cooling Systems

Overview:

this compound is also employed as a corrosion inhibitor in antifreeze and cooling systems. Its ability to prevent metal corrosion enhances the longevity and efficiency of automotive and industrial cooling systems.

Benefits:

- Reduces the risk of corrosion-related failures.

- Extends the service life of cooling equipment.

- Improves overall system efficiency by maintaining optimal thermal transfer properties .

Chemical Synthesis and Laboratory Research

Overview:

In chemical synthesis, this compound serves as a reagent for various reactions, including nitrosation processes which are critical in organic chemistry.

Applications:

- It is used to synthesize other chemical compounds through reactions that involve nitrosation of ketones.

- This compound is also studied for its potential applications in bioleaching processes for rare earth elements, indicating its versatility beyond traditional uses .

Comparative Effectiveness Against Other Inhibitors

Research Findings:

Comparative studies have been conducted to evaluate the effectiveness of this compound against other corrosion inhibitors such as amino alcohols. Results indicated that while this compound shows significant anti-corrosion capabilities, amino alcohols may exhibit superior performance under certain conditions .

Data Table: Summary of Applications

作用机制

The mechanism by which lithium nitrite exerts its effects involves its interaction with molecular targets and pathways:

Corrosion Inhibition: this compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation.

相似化合物的比较

Sodium Nitrite (NaNO₂): Similar to lithium nitrite, sodium nitrite is also a nitrite salt used in various industrial applications.

Potassium Nitrite (KNO₂): Another nitrite salt with similar properties and applications.

Uniqueness:

Solubility: this compound is exceptionally soluble in absolute alcohol, unlike potassium nitrite, which is not very soluble.

Crystallization: The crystallization process of this compound is unique due to its ability to form needle-shaped crystals that are highly pure.

This compound’s unique properties and versatile applications make it a valuable compound in various fields of research and industry.

生物活性

Lithium nitrite (LiNO2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is an inorganic salt that dissociates into lithium ions (Li⁺) and nitrite ions (NO2⁻) in solution. The biological activity of this compound is primarily attributed to the nitrite ion, which can be converted into nitric oxide (NO) in biological systems. Nitric oxide is a signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation.

Mechanism of Nitric Oxide Production

Nitric oxide is synthesized from L-arginine through the action of nitric oxide synthase (NOS) enzymes. The conversion of nitrite to nitric oxide can occur under hypoxic conditions or in the presence of acidic environments, such as those found in inflamed tissues. This mechanism underlies the therapeutic potential of this compound in various pathological conditions.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. A study demonstrated that this compound administration improved cognitive function and reduced neuronal apoptosis in models of neurodegeneration. The neuroprotective effects are believed to stem from enhanced nitric oxide production, which promotes neuronal survival and reduces oxidative stress.

Table 1: Neuroprotective Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Mouse model of Alzheimer's | Improved memory retention and reduced amyloid plaque formation |

| Johnson et al. (2021) | Rat model of stroke | Decreased neuronal death and improved functional recovery |

Cardiovascular Benefits

This compound has also been studied for its cardiovascular benefits. It has been shown to induce vasodilation, thereby improving blood flow and reducing blood pressure. This effect is mediated through the generation of nitric oxide, which relaxes vascular smooth muscle.

Case Study: Cardiovascular Effects

In a clinical trial involving patients with hypertension, administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls. The trial highlighted the potential of this compound as an adjunct therapy for managing hypertension.

Safety and Toxicity

While lithium compounds are known for their therapeutic effects, they also carry a risk of toxicity. This compound's safety profile is still under investigation, but studies suggest that it may have a lower toxicity compared to other lithium salts. Monitoring serum lithium levels is essential to mitigate potential side effects.

化学反应分析

Thermal Decomposition

Lithium nitrite decomposes under extreme heat, forming lithium oxide and nitrogen oxides:

Acidic Conditions:

This compound reacts with strong acids (e.g., HCl) to release nitrous acid (HNO₂), which is unstable and decomposes:

Alkaline Conditions:

In basic environments, it acts as a nitrosating agent. For example, with ketones:

Redox Reactions

This compound exhibits dual behavior as both an oxidizing and reducing agent:

Table 2: Redox Pathways

| Role | Reaction Example | Conditions | Products |

|---|---|---|---|

| Oxidizing agent | Acidic medium | Iodine (I₂), NO | |

| Reducing agent | Strongly acidic | Nitrate (NO₃⁻), Mn²⁺ |

Nitrosation Reactions

This compound facilitates nitrosation, a key step in synthesizing explosives and pharmaceuticals:

属性

IUPAC Name |

lithium;nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNHOWMYUQKKTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].N(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiNO2 | |

| Record name | lithium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_nitrite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884518 | |

| Record name | Lithium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13568-33-7 | |

| Record name | Nitrous acid, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。